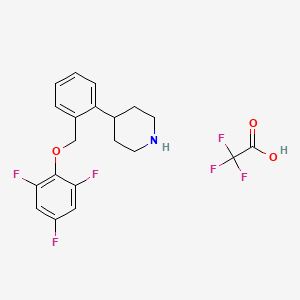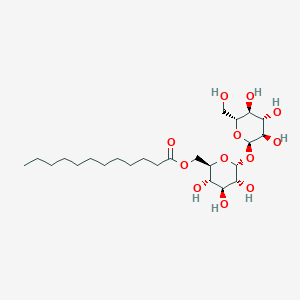
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in biochemical research to study protein interactions, enzyme functions, and cellular processes. The sequence includes a variety of amino acids, each contributing to the peptide’s overall structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, activated by a coupling reagent (e.g., HBTU, DIC), is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” can undergo various chemical reactions, including:
Oxidation: Certain amino acids, such as methionine and cysteine, can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and signal transduction pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” depends on their specific sequence and structure. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins. The interactions can modulate biological pathways, leading to various cellular responses. For example, binding to a receptor might activate or inhibit a signaling cascade, affecting cellular functions like proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2: can be compared to other synthetic peptides with similar sequences but different amino acid compositions.
Other peptides: Peptides with sequences like “this compound” but with variations in specific amino acids can provide insights into the role of each residue in the peptide’s function.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, stability, and interaction with molecular targets. Variations in the sequence can lead to significant differences in biological activity and specificity.
Propriétés
Formule moléculaire |
C83H114N18O24S |
|---|---|
Poids moléculaire |
1780.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
Clé InChI |
MOAVKABFQFBNMP-AXEDDYHBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)


![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)


![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
